molecular formula C17H11ClN2O B14439181 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- CAS No. 79759-76-5

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)-

Cat. No.: B14439181
CAS No.: 79759-76-5
M. Wt: 294.7 g/mol
InChI Key: YWLCQQNTSQRXNP-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure includes a benzimidazole core with a chlorine atom at the 6th position and a naphthalene group attached to the 1st position, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- can be achieved through several methods. One common approach involves the Curtius reaction, where anthranilic acids or phthalic anhydrides are used as starting materials. For instance, the synthesis of 4,6-dichlorobenzimidazolin-2-one can be achieved through a Curtius reaction starting from 2-amino-4,6-dichlorobenzoic acid, using diphenylphosphoryl azide (DPPA) as a reagent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Pd(II) mesylate, can provide complete control of regioselectivity and good yields from readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzimidazole core.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzimidazoles.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit tubulin polymerization, which affects cell division and can lead to antiproliferative effects . The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene group enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

79759-76-5

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

5-chloro-3-naphthalen-2-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C17H11ClN2O/c18-13-6-8-15-16(10-13)20(17(21)19-15)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21)

InChI Key

YWLCQQNTSQRXNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=CC(=C4)Cl)NC3=O

Origin of Product

United States

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